REACTION_CXSMILES
|
[CH3:1][C:2]([NH2:6])([CH3:5])[CH2:3][NH2:4].[Cl:7][C:8]1[N:13]=[C:12](Cl)[C:11]([Cl:15])=[CH:10][N:9]=1.CCN(CC)CC.[S:23](Cl)([CH3:26])(=[O:25])=[O:24]>C1COCC1>[Cl:7][C:8]1[N:13]=[C:12]([NH:4][CH2:3][C:2]([NH:6][S:23]([CH3:26])(=[O:25])=[O:24])([CH3:5])[CH3:1])[C:11]([Cl:15])=[CH:10][N:9]=1
|
Name
|
|
Quantity
|
2.83 mL
|
Type
|
reactant
|
Smiles
|
CC(CN)(C)N
|
Name
|
|
Quantity
|
2.06 mL
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C(=N1)Cl)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
6.5 mL
|
Type
|
reactant
|
Smiles
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CCN(CC)CC
|
Name
|
|
Quantity
|
2.08 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(C)Cl
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred under a nitrogen atmosphere for 45 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
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was added
|
Type
|
ADDITION
|
Details
|
were added simultaneously via two syringes
|
Type
|
TEMPERATURE
|
Details
|
external cooling
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
CUSTOM
|
Details
|
The reaction was then partitioned between CH2Cl2 (100 mL) and sat. NaHCO3 (100 mL)
|
Type
|
CUSTOM
|
Details
|
The layers were separated
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Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with CH2Cl2 (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried (sodium sulfate)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure onto basic alumina
|
Type
|
CUSTOM
|
Details
|
Purification
|
Type
|
CUSTOM
|
Details
|
by basic alumina chromatography (dry loaded)
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C(=N1)NCC(C)(C)NS(=O)(=O)C)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.6 g | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 63.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |